

High-Resolution ¹H NMR Characterization: 4-Chloro-2-(methylsulfonamido)benzoic acid

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Compound of Interest

Compound Name: 4-Chloro-2-(methylsulfonamido)benzoic acid
CAS No.: 158579-89-6
Cat. No.: B175868

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Solvent Selection, Impurity Profiling, and Structural Elucidation

Product Focus: **4-Chloro-2-(methylsulfonamido)benzoic acid** (Anthranilic acid derivative)

Core Application: Intermediate for diuretic sulfonamides (e.g., Furosemide analogs) and sodium-channel inhibitors. Analytical Challenge: Distinguishing regiochemistry and monitoring sulfonylation completeness against the free amine precursor.

Executive Summary: The Analytical Strategy

Characterizing **4-Chloro-2-(methylsulfonamido)benzoic acid** requires a specific NMR strategy due to the presence of two exchangeable protons (carboxylic acid and sulfonamide -NH-) and a 1,2,4-trisubstituted aromatic ring.

- **Primary Recommendation:** DMSO-d₆ is the "Gold Standard" solvent. It is the only standard solvent that prevents rapid proton exchange, allowing observation of the diagnostic sulfonamide doublet/singlet and the carboxylic acid proton.

- Alternative: Methanol-d4 (CD3OD) is useful only for simplifying the aromatic region by washing out labile protons, but it sacrifices critical structural confirmation data.
- Key Diagnostic: The chemical shift of the H-3 proton (ortho to the sulfonamide) is the primary indicator of reaction completion, shifting significantly downfield (~ 0.8 ppm) upon conversion from the free amine.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the observed spectrum. The table below compares the spectral features in the two most common solvents.

Table 1: Solvent Performance Comparison

Feature	DMSO-d6 (Recommended)	Methanol-d4 (Alternative)	Scientific Rationale
Sulfonamide -NH-	Visible (10.0–11.5 ppm)	Invisible (Exchanged)	DMSO forms H-bonds, stabilizing the labile proton on the NMR timescale.
Carboxylic -COOH	Visible (13.0–14.0 ppm)	Invisible (Exchanged)	CD3OD rapidly exchanges with acidic protons, merging them into the HDO peak.
Methyl Group (-CH3)	Singlet (3.0–3.2 ppm)	Singlet (3.0–3.2 ppm)	Solvent polarity has minimal effect on the sulfonyl-methyl shift.
Aromatic Resolution	High	Very High	CD3OD reduces viscosity, potentially sharpening multiplets, but DMSO is sufficient.
Water Signal	3.33 ppm	4.87 ppm	Water in DMSO can overlap with methoxy signals (if present), but not the sulfonyl-methyl.

“

Critical Insight: In DMSO-d6, the sulfonamide NH often appears as a broad singlet. If the sample is extremely dry and pure, it may show coupling to the aromatic ring or sharpening. In CD3OD, the disappearance of this peak confirms it is an exchangeable proton, not an impurity.

Structural Assignment & Chemical Shifts

The following data represents the characteristic ^1H NMR profile in DMSO- d_6 (400 MHz).

The Aromatic Region (Regiochemistry)

The molecule possesses a 1,2,4-substitution pattern. The coupling constants () are critical for proving the positions of the Chlorine and Sulfonamide groups.

- H-6 (Doublet, Hz, 7.9–8.0 ppm):
 - Location: Ortho to the electron-withdrawing Carboxyl group (-COOH).
 - Assignment: This is the most deshielded aromatic proton due to the strong anisotropic effect of the carbonyl.
- H-3 (Doublet, Hz, 7.4–7.6 ppm):
 - Location: Ortho to the Sulfonamide group; Meta to Chlorine.
 - Assignment: In the starting material (amine), this proton is shielded (6.7). The downfield shift to 7.5 ppm confirms the formation of the electron-withdrawing sulfonamide.
- H-5 (Doublet of Doublets, Hz, 7.1–7.3 ppm):

- Location: Meta to Carboxyl, Ortho to Chlorine.
- Assignment: Appears as a "dd" due to large ortho-coupling to H-6 and small meta-coupling to H-3.

The Aliphatic & Labile Region

- -SO₂CH₃ (Singlet, 3H,
3.1–3.2 ppm):
 - The diagnostic methyl peak.[1] Integration must be exactly 3:1 relative to single aromatic protons.
- -NH-SO₂- (Broad Singlet, 1H,
10.5–11.5 ppm):
 - Diagnostic for the sulfonamide linkage.[2]
- -COOH (Broad Singlet, 1H,
13.0–14.0 ppm):
 - Often very broad; may be invisible if the baseline is noisy or water content is high.

Process Control: Monitoring Synthesis

A critical application of this analysis is distinguishing the product from the starting material (2-Amino-4-chlorobenzoic acid) and potential impurities.

Table 2: Diagnostic Differences for Reaction Monitoring

Component	H-3 Chemical Shift (ppm)	Methyl Region	Status
Starting Material (Free Amine)	6.7 – 6.8 (Upfield)	No Signal	Unreacted
Product (Sulfonamide)	7.4 – 7.6 (Downfield)	Singlet (3.1)	Target
Impurity (Bis-sulfonylation)	7.8+ (Predicted)	Two Singlets (or 6H singlet)	Over-reaction

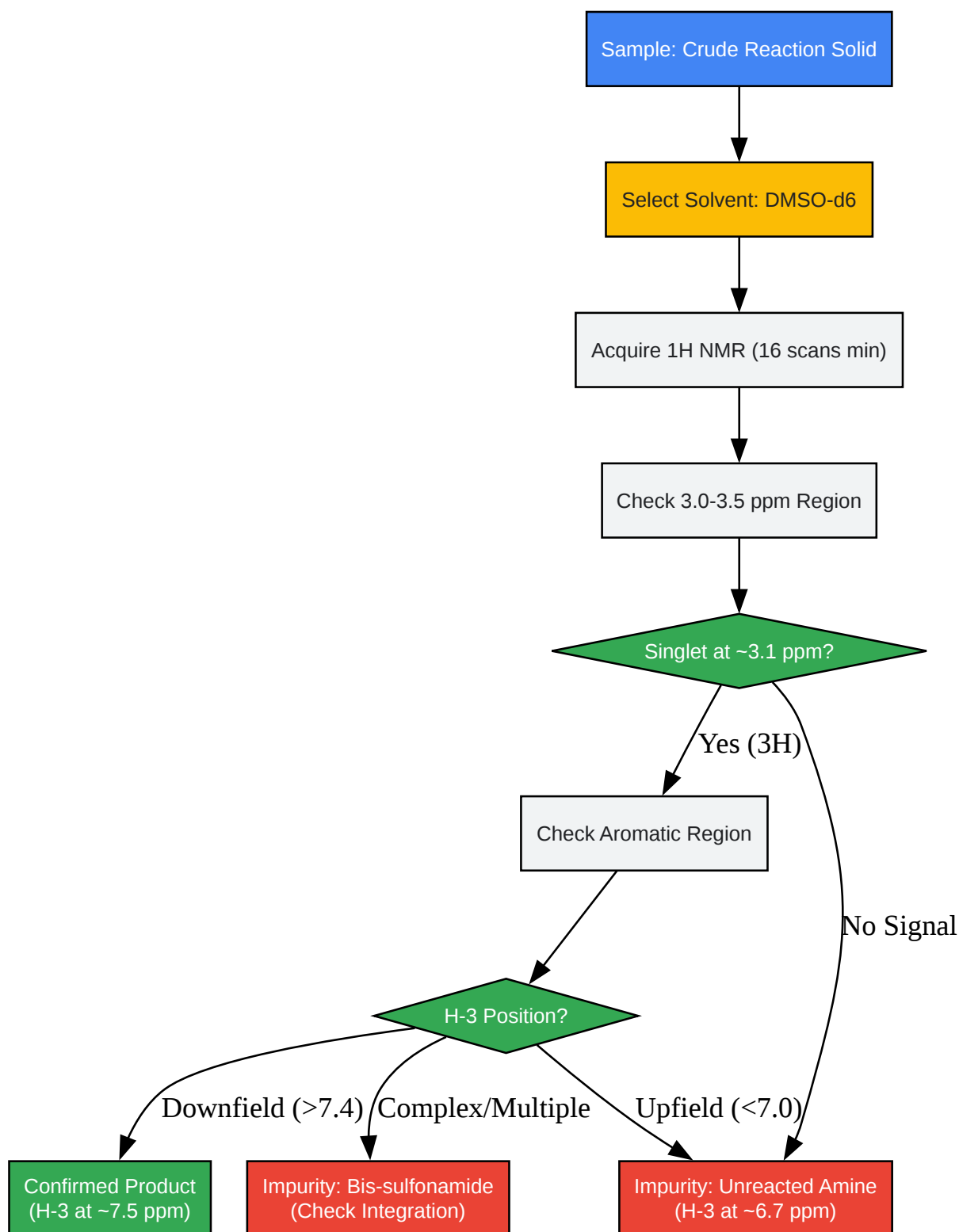


Expert Tip: If you observe a small doublet at

6.7 ppm, your reaction is incomplete. The electron-donating nature of the free amine (-NH₂) strongly shields the H-3 proton. Upon sulfonylation, this shielding is lost, causing the dramatic shift.

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for sample preparation and spectral validation.



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Figure 1: Decision tree for validating **4-Chloro-2-(methylsulfonamido)benzoic acid** synthesis via ^1H NMR.

Detailed Protocol: Sample Preparation

To ensure reproducibility and minimize water interference, follow this protocol:

- **Drying:** Ensure the solid sample is dried under vacuum (<10 mbar) at 40°C for at least 2 hours to remove residual process solvents (e.g., EtOAc, DCM) which can overlap with the methyl region.
- **Mass:** Weigh 5–10 mg of the solid into a clean vial.
- **Solvent Addition:** Add 0.6 mL of DMSO-d₆ (99.9% D).
 - **Note:** Use an ampoule or a fresh bottle stored over molecular sieves to minimize the water peak at 3.33 ppm.
- **Dissolution:** Vortex for 30 seconds. If the solution is cloudy, gently warm (heat gun, <50°C) until clear.
- **Acquisition:**
 - **Pulse Angle:** 30°
 - **Relaxation Delay (D1):** 1.0 second (sufficient for qualitative; use 5s+ for qNMR).
 - **Scans (NS):** 16 (minimum) to visualize the broad COOH peak.

References

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Sources

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